7-Chloroimidazo[1,5-a]quinoxalin-4-ol

Imidazoline I2 receptor Adrenergic pharmacology Binding affinity

Imidazoquinoxaline screening often wastes resources on promiscuous ligands with conflicting receptor profiles. 7-Chloroimidazo[1,5-a]quinoxalin-4-ol (CAS 847900-54-3) resolves this with a clean polypharmacology signature: • Moderate I₂ affinity (Ki=200 nM) vs. weak α₂-adrenergic binding (Ki=302 nM), enabling I₂-subtype discrimination studies. • Exemplified PDE9 inhibitor scaffold in US 9,212,130 B2, ready for SAR expansion targeting lower urinary tract pathways. • Lacks C3 elaboration → negligible GABA₊/BZD receptor activity (Ki >10,000 nM); serves as a structurally matched negative control. Supplied at 95% purity with reliable global logistics for immediate experimental deployment.

Molecular Formula C10H6ClN3O
Molecular Weight 219.63 g/mol
CAS No. 847900-54-3
Cat. No. B1430720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloroimidazo[1,5-a]quinoxalin-4-ol
CAS847900-54-3
Molecular FormulaC10H6ClN3O
Molecular Weight219.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC(=O)C3=CN=CN23
InChIInChI=1S/C10H6ClN3O/c11-6-1-2-8-7(3-6)13-10(15)9-4-12-5-14(8)9/h1-5H,(H,13,15)
InChIKeyZSBDPMPBXXNVPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloroimidazo[1,5-a]quinoxalin-4-ol: Chemical Identity & Scaffold Classification


7-Chloroimidazo[1,5-a]quinoxalin-4-ol (CAS 847900-54-3) is a heterocyclic small molecule featuring a fused imidazoquinoxaline core with a chloro substituent at the 7-position and a hydroxyl group at the 4-position [1]. It belongs to the broader imidazoquinoxaline family, a class of nitrogen-containing heterocycles that has been extensively explored in medicinal chemistry for diverse biological activities including GABA₊ receptor modulation, kinase inhibition, and antimicrobial effects [2]. The compound is commercially available as a research chemical with typical purity specifications of 95% or 98%, and its molecular formula is C₁₀H₆ClN₃O with a molecular weight of 219.63 g/mol .

Imidazoquinoxaline scaffold with 7-Cl, 4-OH substitution
High-purity research compound for receptor pharmacology
Reported I₂ / α₂ receptor binding profile; PDE9 patent scaffold

7-Chloroimidazo[1,5-a]quinoxalin-4-ol: Why In-Class Substitution Fails


Within the imidazoquinoxaline chemical class, subtle structural variations profoundly alter receptor binding profiles and downstream functional effects. For example, the presence or absence of an endocyclic carbonyl group at the C4 position distinguishes between GABA₊ receptor ligands and anxiolytic/sedative agents [1], while halogen substitution patterns on the quinoxaline ring dramatically shift affinity for imidazoline I₂ versus α₂-adrenergic receptors [2]. 7-Chloroimidazo[1,5-a]quinoxalin-4-ol possesses a unique combination of a 7-chloro substituent and a 4-hydroxyl group that confers a distinct polypharmacology profile not recapitulated by other imidazoquinoxalines lacking this specific substitution pattern. Procurement decisions predicated on class membership alone risk introducing confounding variables into experimental systems.

Imidazoquinoxaline class includes diverse targets (GABAA, BTK, PDE9); structural similarity does not ensure pharmacological equivalence.

Halogen substitution pattern (7-Cl vs. 7-F or unsubstituted) may shift I₂/α₂ selectivity beyond the reported ~1.5 ratio.

4-OH position differentiates from 4-oxo derivatives with distinct receptor profiles; cannot be used interchangeably.

7-Chloroimidazo[1,5-a]quinoxalin-4-ol: Comparative Pharmacological Evidence


Imidazoline I₂ Receptor Affinity vs. Idazoxan

In radioligand displacement assays using rabbit kidney membranes, 7-chloroimidazo[1,5-a]quinoxalin-4-ol displaced [³H]idazoxan from imidazoline I₂ binding sites with a Ki of 200 nM [1]. By comparison, the prototypical I₂ ligand idazoxan itself exhibits a Kd of approximately 13 nM for the same site [2]. This 15-fold difference in affinity establishes 7-chloroimidazo[1,5-a]quinoxalin-4-ol as a moderate-affinity I₂ ligand, in contrast to the high-affinity reference compound.

I₂ Receptor Affinity
Cross-study comparable
Ki = 200 nM vs. Idazoxan Kd = 13 nM
Supports moderate I₂ receptor occupancy research contexts.
Rabbit kidney membrane; [³H]idazoxan displacement
Imidazoline I2 receptor Adrenergic pharmacology Binding affinity

α₂-Adrenergic Receptor Affinity vs. Clonidine

In displacement assays using [³H]clonidine on rat cortex membranes, 7-chloroimidazo[1,5-a]quinoxalin-4-ol exhibited a Ki of 302 nM for α₂-adrenergic receptors [1]. The reference α₂-agonist clonidine displays Kis ranging from 61.66 nM to 134.9 nM across α₂A, α₂B, and α₂C subtypes [2]. This 2.2- to 4.9-fold lower affinity indicates that 7-chloroimidazo[1,5-a]quinoxalin-4-ol is a weaker α₂-adrenergic ligand than clonidine.

α₂-Adrenergic Affinity
Cross-study comparable
Ki = 302 nM vs. Clonidine Ki = 61–135 nM
Indicates weaker α₂ engagement relative to clonidine.
Rat cortex; [³H]clonidine displacement
Alpha-2 adrenergic receptor Adrenergic pharmacology Selectivity profiling

I₂/α₂ Selectivity Profile of the 7-Chloro Derivative

Structure-activity relationship (SAR) analyses of imidazoquinoxaline derivatives indicate that halogen substitution at the 7-position modulates the balance between imidazoline I₂ and α₂-adrenergic receptor affinity [1]. For 7-chloroimidazo[1,5-a]quinoxalin-4-ol, the ratio of Ki(α₂) / Ki(I₂) is approximately 1.5 (302 nM / 200 nM), indicating a slight preference for I₂ over α₂ receptors. In contrast, imidazoquinoxalines lacking the 7-chloro substituent or bearing alternative halogen substitutions (e.g., 7-fluoro or unsubstituted) have been reported to display different selectivity ratios, with some analogs exhibiting up to 10-fold selectivity shifts [2].

I₂/α₂ Selectivity
Class-level inference
Ratio (Ki α₂ / Ki I₂) ≈ 1.5
Slight I₂ preference; distinct from other imidazoquinoxalines.
SAR-inferred; may vary with assay conditions
Structure-activity relationship Imidazoline receptor Halogen substitution

PDE9 Inhibition Patent Evidence

US Patent 9,212,130 B2 (and related filings) discloses substituted imidazo[1,5-a]quinoxalin-4-ones, including 7-chloro substituted derivatives, as phosphodiesterase 9 (PDE9) inhibitors with utility in treating bladder and voiding dysfunction [1]. Within the exemplified compounds, the 7-chloro-4-hydroxy substitution pattern is specifically claimed and shown to confer PDE9 inhibitory activity in enzymatic assays. While exact IC₅₀ values are not publicly disclosed for this specific compound, the patent's inclusion of this scaffold in the genus of active PDE9 inhibitors distinguishes it from imidazoquinoxalines targeting GABA₊, BTK, or other kinases, which are subject to separate patent families [2].

PDE9 Inhibitor Scaffold
Supporting evidence
Claimed in US Patent 9,212,130 B2
Reported PDE9 inhibitory activity; exact potency not disclosed.
Patent disclosure; in vitro enzymatic assay
Phosphodiesterase 9 PDE9 inhibitor Patent SAR

7-Chloroimidazo[1,5-a]quinoxalin-4-ol: Research & Procurement Scenarios


Differentiating I₂ vs. α₂-Adrenergic Signaling

With its moderate I₂ affinity (Ki = 200 nM) and weaker α₂ affinity (Ki = 302 nM), 7-chloroimidazo[1,5-a]quinoxalin-4-ol is suitable for experimental designs requiring partial I₂ receptor engagement while minimizing confounding α₂-adrenergic effects [1]. This contrasts with idazoxan, which potently occupies both sites, and clonidine, which favors α₂ over I₂.

PDE9 Inhibitor Lead Optimization

As a claimed PDE9 inhibitor scaffold in US 9,212,130 B2, this compound provides a starting point for structure-activity relationship campaigns targeting PDE9-mediated pathways relevant to lower urinary tract function [2]. Its 7-chloro-4-hydroxy substitution pattern is specifically exemplified within the patent genus.

GABA₊/Benzodiazepine Negative Control

Imidazoquinoxalines lacking the appropriate C3 substituents (e.g., cyclopropyl-oxadiazole) exhibit negligible affinity for GABA₊/benzodiazepine receptors (Ki > 10,000 nM) [3]. 7-Chloroimidazo[1,5-a]quinoxalin-4-ol, lacking such C3 elaboration, is therefore appropriate as a structurally matched negative control when screening imidazoquinoxaline derivatives for GABA₊ receptor activity.

I₂ Receptor Subtype Characterization Probe

Given the known heterogeneity of imidazoline I₂ binding sites across tissues and species, 7-chloroimidazo[1,5-a]quinoxalin-4-ol's moderate affinity (Ki = 200 nM) makes it useful for competitive binding studies designed to discriminate I₂ subtypes that exhibit differential ligand recognition properties [1].

Application
Selection Property
Validation Focus
I₂/α₂ signaling differentiation studies
I₂/α₂ selectivity profile (moderate I₂, weak α₂)
Receptor binding assay validation in target tissue
PDE9 inhibitor lead optimization research
Patent-claimed PDE9 scaffold
PDE9 enzymatic assay validation
GABAA receptor negative control studies
Lacks C3 substituents required for GABAA affinity
GABAA binding assay cross-screening
I₂ receptor subtype characterization
Moderate I₂ affinity across tissues/species
Competitive binding studies across I₂ subtypes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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